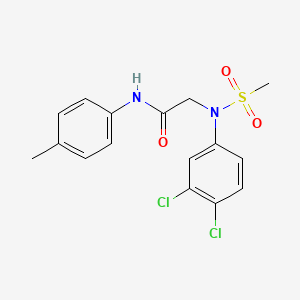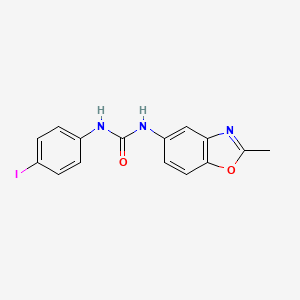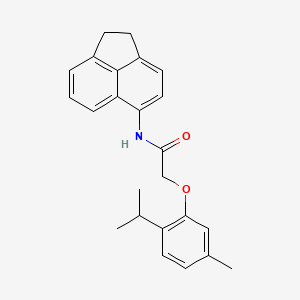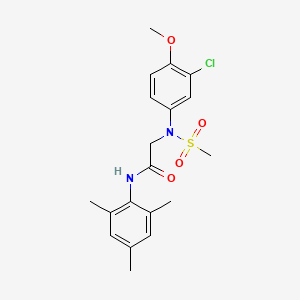
N~2~-(3,4-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3,4-dichlorophenyl)-N~1~-(4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as DCMG, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications. DCMG is a member of the glycine receptor antagonists family, which plays a crucial role in the central nervous system.
Mecanismo De Acción
DCMG acts as a competitive antagonist of glycine receptors, which are ligand-gated ion channels that play a crucial role in inhibitory neurotransmission in the central nervous system. By blocking the action of glycine at its receptor, DCMG reduces the inhibitory tone in the brain, leading to enhanced neuronal excitability. This mechanism of action is responsible for its anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
DCMG has been shown to have a range of biochemical and physiological effects. It has been found to reduce the frequency and duration of seizures in animal models of epilepsy. It has also been shown to reduce pain sensitivity in animal models of chronic pain. In addition, DCMG has been found to reduce anxiety-like behavior in animal models of anxiety disorders. These effects are mediated by the modulation of glycine receptors in the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCMG has several advantages for lab experiments. It is a potent and selective antagonist of glycine receptors, making it an ideal tool for studying the role of these receptors in neurological disorders. It has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, DCMG has some limitations for lab experiments. Its synthesis is complex and requires several steps, which can be time-consuming and expensive. In addition, its effects may vary depending on the animal model used, making it necessary to validate its effects in multiple models.
Direcciones Futuras
There are several future directions for research on DCMG. One area of interest is the development of more efficient synthesis methods for DCMG, which could reduce the cost and time required for its production. Another area of interest is the investigation of the potential therapeutic applications of DCMG in humans. Clinical trials are needed to determine its safety and efficacy in the treatment of neurological disorders. In addition, further studies are needed to elucidate the mechanisms underlying the effects of DCMG on glycine receptors and its potential use in the treatment of drug addiction and withdrawal symptoms.
Aplicaciones Científicas De Investigación
DCMG has been extensively studied for its potential therapeutic applications in various neurological disorders such as epilepsy, chronic pain, and anxiety disorders. It has been found to be a potent antagonist of glycine receptors, which are involved in inhibitory neurotransmission in the central nervous system. DCMG has been shown to have anticonvulsant, analgesic, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
2-(3,4-dichloro-N-methylsulfonylanilino)-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O3S/c1-11-3-5-12(6-4-11)19-16(21)10-20(24(2,22)23)13-7-8-14(17)15(18)9-13/h3-9H,10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHKSNDYTHFGLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3550115.png)

![N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methylbenzamide](/img/structure/B3550126.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B3550132.png)
![N-{4-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]phenyl}-2-furamide](/img/structure/B3550148.png)
![1-(4-chlorophenyl)-2-[(4-isobutyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B3550161.png)
![2-(4-chloro-2-methylphenoxy)-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B3550169.png)

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-fluorobenzamide](/img/structure/B3550189.png)
![N-(3-{[2-(3,5-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3550196.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-({5-[(2-naphthyloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B3550210.png)
![N-{2-[4-(5-Chloro-2-methyl-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethyl-phenyl)-methanesulfonamide](/img/structure/B3550217.png)
![1-[(4-isobutylphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3550222.png)
